![molecular formula C10H17NO5 B1438387 1-Boc-(3-carboxymethoxy)azetidine CAS No. 889952-83-4](/img/structure/B1438387.png)
1-Boc-(3-carboxymethoxy)azetidine
Overview
Description
“1-Boc-(3-carboxymethoxy)azetidine” is a chemical compound used in organic synthesis . It is also known as “1-Boc-3-azetidinone” and "2-Methyl-2-propanyl 3-oxo-1-azetidinecarboxylate" .
Synthesis Analysis
This compound is used as a building block in the synthesis of azaspiro [3.4]octanes . It can be readily functionalized via enolization at the 3-position in the presence of LDA .Molecular Structure Analysis
The molecular formula of “1-Boc-(3-carboxymethoxy)azetidine” is C10H17NO5 . The average mass is 231.24568 Da .Chemical Reactions Analysis
The reactivity of azetidines, which “1-Boc-(3-carboxymethoxy)azetidine” is a type of, is driven by a considerable ring strain . This allows for unique reactivity that can be triggered under appropriate reaction conditions .Scientific Research Applications
Development of Synthetic Methodologies
Research has demonstrated the utility of 1-Boc-(3-carboxymethoxy)azetidine derivatives in the development of synthetic methodologies for azetidines. For instance, the use of flow technology has been explored for the synthesis of 2-substituted azetines and 3-substituted azetidines, utilizing a common synthetic precursor (Colella et al., 2021). This approach addresses sustainability concerns by enabling the handling of lithiated intermediates at higher temperatures compared to batch processing.
Applications in Medicinal Chemistry
1-Boc-(3-carboxymethoxy)azetidine and its derivatives have been explored for their potential in medicinal chemistry. Studies have focused on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings through aza-Michael addition, showcasing the compound's versatility as a precursor (Gudelis et al., 2023). These derivatives could serve as building blocks for pharmaceuticals, highlighting the importance of such compounds in drug development.
Role in Peptidomimetics
The synthesis of azetidine-based peptidomimetics represents another application of 1-Boc-(3-carboxymethoxy)azetidine derivatives. The unexpected reactivity profile of α-lithiated N-Boc-azetidines has led to the discovery of regioselective functionalization and self-condensation processes, yielding novel azetidine-based peptidomimetics (Parisi et al., 2015). These findings open up avenues for the development of constrained peptidomimetics with potential therapeutic applications.
Mechanism of Action
Mode of action
Without specific information on the compound’s targets, it’s challenging to explain its mode of action. It’s known that this compound is used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) .
Biochemical pathways
“1-Boc-(3-carboxymethoxy)azetidine” is involved in the synthesis of ADCs and PROTACs . ADCs are designed to deliver cytotoxic agents directly to cancer cells, while PROTACs are designed to degrade target proteins .
Result of action
As a linker in ADCs and PROTACs, “1-Boc-(3-carboxymethoxy)azetidine” plays a crucial role in delivering the active drug to the target cells or facilitating the degradation of target proteins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-7(5-11)15-6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFSRFQPUZSIQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654373 | |
Record name | {[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
889952-83-4 | |
Record name | {[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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